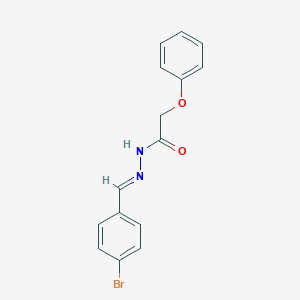

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBPAH and has a molecular formula of C15H12BrN3O2.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization

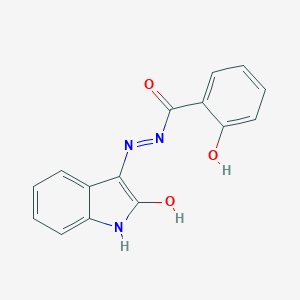

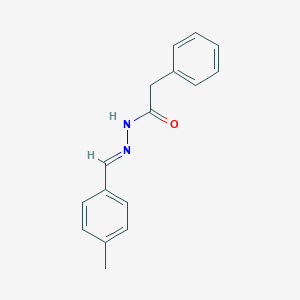

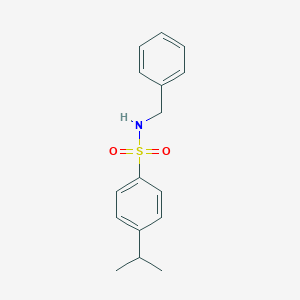

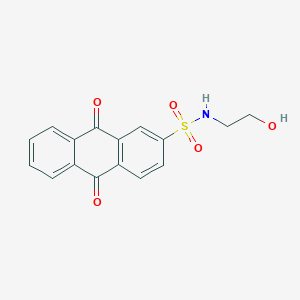

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide and similar compounds are synthesized and characterized using spectroscopic techniques, such as FT-IR, FT-Raman, NMR, and UV–Visible. These studies focus on understanding the molecular structure, bond lengths, bond angles, and vibrational frequencies (Raja et al., 2017).

Crystal Structure Investigation

The crystal structure of these compounds is investigated through X-ray diffraction methods. This research is crucial for understanding the molecular arrangement and stability of the compounds (Karrouchi et al., 2020).

Biological and Pharmacological Studies

Antibacterial Activity

Some studies have focused on the antibacterial properties of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Suzana et al., 2019).

Enzyme Inhibition

These compounds exhibit inhibitory activities against various enzymes. For example, they have been studied for their urease inhibitory properties, showing potential for use in treating conditions like peptic ulcers (Sheng et al., 2015).

Material Science Applications

Nonlinear Optical Properties

Research has been conducted on the nonlinear optical properties of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide derivatives. These properties are significant for applications in photonics and optoelectronics (Subashini et al., 2021).

Sensor Development

Derivatives of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide have been used in developing sensors for detecting metal ions, such as chromium, in environmental samples. This indicates their utility in environmental monitoring (Hussain et al., 2020).

Mechanism of Action

Target of Action

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide is a type of Schiff base compound . Schiff bases are known to interact with a variety of biological targets, including various enzymes and receptors . .

Mode of Action

Schiff bases, in general, are known to interact with their targets through various mechanisms, including hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and function of the target, thereby exerting their biological effects .

Biochemical Pathways

Schiff bases are known to interact with a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, oxidative stress, cell proliferation, and more .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability and pharmacokinetic behavior .

Result of Action

Schiff bases are known to exert a variety of biological effects, depending on their specific targets and mode of action . These can include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects .

Action Environment

The action of N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZIARLQEKJGBJ-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2,3-dihydrothiazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B352088.png)

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)